molecular formula C18H20N2O2 B15090573 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

Cat. No.: B15090573
M. Wt: 296.4 g/mol
InChI Key: DMCDIQSMMQBZDU-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is a piperazin-2-one derivative featuring a 4-methoxyphenylmethyl group at position 1 and a phenyl group at position 3. The piperazin-2-one core, a six-membered ring containing two nitrogen atoms and a ketone group, is a versatile scaffold in medicinal chemistry. This compound’s structure positions it within a broader class of piperazine and piperazinone derivatives, which are studied for their diverse pharmacological activities, including CNS modulation and enzyme inhibition.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperazin-2-one

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)13-20-12-11-19(14-18(20)21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

DMCDIQSMMQBZDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 1-[(4-Hydroxyphenyl)methyl]-4-phenyl-piperazin-2-one.

    Reduction: Formation of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antidepressant activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperazinone Core

A. Piperazine vs. Piperazinone Derivatives

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol (CAS 400075-60-7): This compound replaces the piperazin-2-one core with a piperazine ring and introduces a hydroxyl-containing side chain. The ethanol moiety may improve solubility but reduce metabolic stability compared to the ketone in piperazin-2-one .
  • 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38): Retains a phenylpiperazine group but substitutes the piperazinone ketone with a thiophene-containing side chain. The thiophene’s aromaticity and sulfur atom could influence lipophilicity and hydrogen-bonding interactions, diverging from the target compound’s pharmacokinetic profile .

B. Methoxy Substituent Position and Multiplicity

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one :
    Features a bis(4-methoxyphenyl)methyl group instead of a single 4-methoxyphenylmethyl substituent. The increased steric bulk may enhance receptor affinity but reduce blood-brain barrier penetration. This compound demonstrated potent anti-ischaemic activity in vivo, suggesting that bulky substituents can improve therapeutic efficacy in specific contexts .
  • 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine: Substitutes the 4-methoxy group at the ortho position on the phenyl ring.
Functional Group Modifications

A. Electron-Withdrawing vs. Electron-Donating Groups

  • 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine :
    Incorporates a nitro group (strong electron-withdrawing) and a fluorobenzoyl moiety. The nitro group may increase reactivity but reduce metabolic stability compared to the target compound’s methoxy group. Such modifications are often associated with altered pharmacokinetics and toxicity profiles .

B. Heterocyclic Additions

  • 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one :
    A highly complex derivative with imidazole and dioxolane groups. While structurally distinct, this highlights how heterocyclic additions can enhance target specificity (e.g., antifungal activity) but complicate synthesis and bioavailability .

Key Findings and Implications

  • Methoxy Position : Para-substituted methoxy groups (as in the target compound) generally offer better electronic and steric profiles than ortho-substituted analogs.
  • Core Modifications : Piperazin-2-one derivatives may exhibit enhanced metabolic stability compared to piperazine analogs due to the ketone group.
  • Substituent Bulk : Bulky groups (e.g., bis(4-methoxyphenyl)) can improve receptor affinity but may limit bioavailability.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol. Its structure features a piperazine ring, which is significant in many pharmaceuticals due to its ability to interact with various neurotransmitter systems. The presence of the methoxy group on the phenyl ring is believed to enhance its binding affinity to certain receptors involved in mood regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the methoxy and phenyl groups through electrophilic aromatic substitution.
  • Final purification to achieve the desired compound purity.

Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit anxiolytic , antidepressant , or antipsychotic effects. The interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors are particularly noteworthy:

  • Serotonin Receptors : Preliminary studies suggest that this compound may enhance serotonin receptor activity, which is crucial for mood stabilization.
  • Dopamine Receptors : The compound may also influence dopamine pathways, which are essential in regulating mood and behavior.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Binding Affinity Studies : Research has shown that similar piperazine derivatives exhibit strong binding affinities to various receptors, suggesting that this compound may follow suit. For instance, derivatives with modifications on the piperazine structure have demonstrated significant receptor interaction profiles.
  • Pharmacological Profiling : In vivo studies on related compounds have shown promising results in models for anxiety and depression, indicating potential therapeutic applications for this compound .
  • Anticancer Potential : Some derivatives of piperazine have shown anticancer properties through mechanisms involving apoptosis induction in cancer cells, suggesting that further investigation into this compound's anticancer activity could be beneficial .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-oneC23H25N5OAntifungal agent
1-(2,2-dimethoxyethyl)-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]thioureaC22H28N4O3SPotential anticancer activity
1-(2-methoxyethyl)-3-[4-[4-(methoxyphenyl)piperazin-1-yl]phenyl]ureaC22H28N4O3Investigated for neuroprotective effects

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